molecular formula C12H22N2O4S B4069961 1-(METHYLSULFONYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE

1-(METHYLSULFONYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4069961
M. Wt: 290.38 g/mol
InChI Key: FLGJKROIBWSTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(METHYLSULFONYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE is a chemical compound with the molecular formula C12H22N2O4S. It is known for its unique structure, which includes a piperidine ring, a tetrahydrofuran moiety, and a methylsulfonyl group.

Preparation Methods

The synthesis of 1-(METHYLSULFONYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE involves several steps. One common synthetic route includes the reaction of piperidine with tetrahydrofuran and methylsulfonyl chloride under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-(METHYLSULFONYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-(METHYLSULFONYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(METHYLSULFONYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(METHYLSULFONYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

1-methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-19(16,17)14-6-4-10(5-7-14)12(15)13-9-11-3-2-8-18-11/h10-11H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGJKROIBWSTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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